molecular formula C6H12N2O B1450463 4-(2-Aminoethyl)pyrrolidin-2-one CAS No. 1369165-74-1

4-(2-Aminoethyl)pyrrolidin-2-one

Cat. No. B1450463
M. Wt: 128.17 g/mol
InChI Key: QBGXKUYOXWQWSU-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)pyrrolidin-2-one, also known as 4-(aminomethyl)pyrrolidin-2-one, is a compound with the molecular weight of 114.15 . It is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 4-(2-Aminoethyl)pyrrolidin-2-one, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . A copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives provides 4-pyrrolin-2-ones bearing a 3-amino group .


Molecular Structure Analysis

The molecular structure of 4-(2-Aminoethyl)pyrrolidin-2-one is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

The compound 1-aminopyrrolidin-2-one, a derivative of 4-(2-Aminoethyl)pyrrolidin-2-one, has been reported to undergo several reactions to synthesize other derivatives .


Physical And Chemical Properties Analysis

4-(2-Aminoethyl)pyrrolidin-2-one is a solid compound . It has a molecular weight of 114.15 and an InChI key of TXFBWVRKVAEOPA-UHFFFAOYSA-N .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
    • Pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

    Scientific Field: Drug Discovery

    • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Recently, Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Future Directions

Pyrrolidine derivatives, including 4-(2-Aminoethyl)pyrrolidin-2-one, continue to be of interest in drug discovery due to their versatile scaffold and potential for various biological activities . Future research may focus on further optimization of this chemical series, with a particular emphasis on achieving sufficient on-target selectivity .

properties

IUPAC Name

4-(2-aminoethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGXKUYOXWQWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)pyrrolidin-2-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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